(1-Chlorobutan-2-YL)cyclopropane
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Overview
Description
(1-Chlorobutan-2-YL)cyclopropane is an organic compound that features a cyclopropane ring substituted with a 1-chlorobutan-2-yl group Cyclopropane derivatives are known for their strained ring structure, which imparts unique chemical reactivity and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chlorobutan-2-YL)cyclopropane can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using reagents such as diazo compounds or carbenes. For example, the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple, can be employed to cyclopropanate alkenes .
Industrial Production Methods
Industrial production of cyclopropane derivatives often involves large-scale cyclopropanation reactions. These processes typically utilize efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. The use of flow chemistry and continuous processing can further enhance the scalability and efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
(1-Chlorobutan-2-YL)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Ring-Opening Reactions: Due to the ring strain in cyclopropane, it can undergo ring-opening reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace the chlorine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield alcohols, amines, or other substituted cyclopropane derivatives .
Scientific Research Applications
(1-Chlorobutan-2-YL)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used to study the effects of cyclopropane derivatives on biological systems, including their interactions with enzymes and receptors.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-Chlorobutan-2-YL)cyclopropane involves its interaction with molecular targets through its reactive cyclopropane ring. The ring strain in cyclopropane makes it highly reactive, allowing it to participate in various chemical reactions. These reactions can lead to the formation of covalent bonds with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The simplest cyclopropane derivative, known for its high ring strain and reactivity.
Cyclobutane: A four-membered ring compound with less ring strain compared to cyclopropane.
Cyclopentane: A five-membered ring compound with even less ring strain and different reactivity
Uniqueness
(1-Chlorobutan-2-YL)cyclopropane is unique due to the presence of both a cyclopropane ring and a chlorinated butyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C7H13Cl |
---|---|
Molecular Weight |
132.63 g/mol |
IUPAC Name |
1-chlorobutan-2-ylcyclopropane |
InChI |
InChI=1S/C7H13Cl/c1-2-6(5-8)7-3-4-7/h6-7H,2-5H2,1H3 |
InChI Key |
HJXFPPRRAFAOTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCl)C1CC1 |
Origin of Product |
United States |
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